molecular formula C8H8F3NO B8017706 3-(2,2-Difluoroethoxy)-4-fluoroaniline

3-(2,2-Difluoroethoxy)-4-fluoroaniline

Cat. No.: B8017706
M. Wt: 191.15 g/mol
InChI Key: DEOJZKHQVGINCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)-4-fluoroaniline is an organic compound characterized by the presence of fluorine atoms in its structure. This compound is of significant interest in various fields of research due to its unique chemical properties, which include high thermal stability and the ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-fluoroaniline typically involves the introduction of fluorine-containing substituents. One common method is the reaction of 4-fluoroaniline with 2,2-difluoroethanol under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)-4-chloroaniline
  • 3-(2,2-Difluoroethoxy)-4-bromoaniline
  • 3-(2,2-Difluoroethoxy)-4-iodoaniline

Uniqueness

3-(2,2-Difluoroethoxy)-4-fluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs with different halogen substituents, this compound exhibits higher thermal stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOJZKHQVGINCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.